Cas no 1006464-58-9 (2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine)

2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a 4-methylpyrazole moiety at the 2-position and an amine group at the 3-position. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a potential ligand for metal complexes or a building block in medicinal chemistry. Its rigid, bidentate framework enhances binding affinity in catalytic systems, while the amine functionality allows for further derivatization. The compound’s stability and well-defined reactivity make it suitable for research in drug discovery and materials science. High purity and consistent synthesis protocols ensure reliability for experimental use.
2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine structure
1006464-58-9 structure
Product Name:2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine
CAS No:1006464-58-9
MF:C9H10N4
MW:174.20250082016
CID:3060797
PubChem ID:19627788
Update Time:2025-10-21

2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine
    • 2-(4-methylpyrazol-1-yl)pyridin-3-amine
    • CS-0364590
    • AKOS000318987
    • 2-(4-METHYL-1H-PYRAZOL-1-YL)-3-PYRIDINAMINE
    • STK351441
    • 1006464-58-9
    • MDL: MFCD08700189
    • Inchi: 1S/C9H10N4/c1-7-5-12-13(6-7)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3
    • InChI Key: RLAZQUMEYYSOOT-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)C=N1)C1C(=CC=CN=1)N

Computed Properties

  • Exact Mass: 174.090546336Da
  • Monoisotopic Mass: 174.090546336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56.7Ų

2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM483724-1g
2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine
1006464-58-9 97%
1g
$381 2022-06-14

Additional information on 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine

Research Brief on 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1006464-58-9): Recent Advances and Applications in Chemical Biology and Medicine

The compound 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1006464-58-9) has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This heterocyclic amine, featuring a pyrazole-pyridine scaffold, has been investigated for its role as a versatile building block in drug discovery and as a ligand in catalytic processes. Recent studies have highlighted its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications.

Recent synthetic methodologies for 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine have emphasized efficiency and scalability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a one-pot, transition-metal-free synthesis route that achieved yields exceeding 85%. The reaction leverages a nucleophilic aromatic substitution (SNAr) mechanism between 3-aminopyridine and 4-methyl-1H-pyrazole, followed by in situ purification. This approach addresses previous challenges related to byproduct formation and has been successfully scaled to kilogram quantities, facilitating its industrial adoption.

In the realm of kinase inhibition, 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine has emerged as a privileged scaffold for targeting JAK family kinases. Structural biology studies reveal that the compound's planar conformation enables optimal interactions with the ATP-binding pocket, while the pyrazole nitrogen participates in critical hydrogen bonding with the hinge region. A 2024 Nature Chemical Biology publication reported a series of derivatives showing nanomolar potency against JAK2, with selectivity indices >100-fold against other kinases. These findings position the compound as a promising starting point for developing next-generation immunomodulatory drugs.

Beyond kinase inhibition, antimicrobial applications have been explored through structural modifications of the core scaffold. Researchers at the European Journal of Medicinal Chemistry (2023) described analogs with potent activity against multidrug-resistant Staphylococcus aureus (MIC = 0.5-2 μg/mL). The mechanism appears to involve disruption of bacterial membrane integrity, as evidenced by fluorescence microscopy and membrane potential assays. Importantly, these derivatives showed minimal cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.

The compound's utility extends to chemical biology tools, particularly in photoaffinity labeling studies. By incorporating photoreactive groups at the amine position, researchers have created probes for target identification of bioactive molecules. A recent ACS Chemical Biology paper (2024) detailed the use of such probes in mapping the interactome of an anticancer lead compound, revealing previously unknown protein targets involved in metabolic reprogramming.

In conclusion, 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine represents a multifaceted tool in modern drug discovery and chemical biology. Its synthetic accessibility, diverse biological activities, and adaptability for probe development make it a valuable asset for researchers. Future directions may include exploration of its enantioselective synthesis, development of bifunctional derivatives for targeted protein degradation, and investigation of its potential in neglected tropical diseases. The accumulating body of research underscores the compound's growing importance in addressing unmet medical needs.

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